REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.C([O:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]2[CH:30]=[CH:29][C:28]([O:31]C(=O)C)=[CH:27][CH:26]=2)=[CH:19][CH:18]=1)(=O)C>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[OH:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:23][CH2:24][C:25]2[CH:26]=[CH:27][C:28]([OH:31])=[CH:29][CH:30]=2)=[CH:21][CH:22]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)CCC1=CC=C(C=C1)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
that further stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
The vessel is evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen three times
|
Type
|
TEMPERATURE
|
Details
|
A nitrogen blanket is maintained in the reactor while it
|
Type
|
DISTILLATION
|
Details
|
distills
|
Type
|
CUSTOM
|
Details
|
Thereupon the vessel is evacuated to a pressure of about 125 mm
|
Type
|
TEMPERATURE
|
Details
|
and heating at 275° C.
|
Type
|
WAIT
|
Details
|
is continued for one half hour during which period
|
Type
|
DISTILLATION
|
Details
|
an additional 1 to 1.5 parts of acetic acid distills
|
Type
|
TEMPERATURE
|
Details
|
The vacuum is then increased
|
Type
|
TEMPERATURE
|
Details
|
and the temperature is raised to 290° C. for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O.OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |